N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Overview
Description
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that features a pyrazole ring, a tolyl group, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired substitution pattern on the pyrazole ring.
Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst such as aluminum chloride.
Tosylation: The tosyl group is introduced by reacting the intermediate compound with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the tosylated pyrazole derivative with ethanesulfonamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the tosyl group, converting it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: Its unique structural features make it a potential building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The tosyl group could play a role in enhancing the compound’s binding affinity through hydrophobic interactions, while the pyrazole ring might interact with the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Uniqueness
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of both the tosyl and ethanesulfonamide groups provides multiple sites for interaction with biological targets, potentially enhancing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-21-10-7-9-20(16-21)24-17-25(23-11-6-5-8-19(23)3)28(26-24)34(31,32)22-14-12-18(2)13-15-22/h5-16,25,27H,4,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCANLRWHUATHNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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